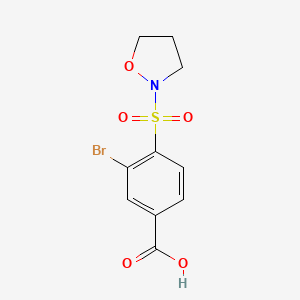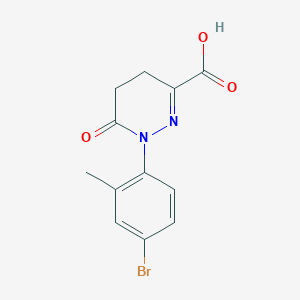![molecular formula C12H20N2O3 B6644214 N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)
N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, commonly known as FMA-VP, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the enzyme called lysine-specific demethylase 1A (LSD1), which is involved in the epigenetic regulation of gene expression.
作用机制
FMA-VP is a potent and selective inhibitor of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, which is a flavin-dependent amine oxidase that catalyzes the demethylation of lysine residues in histone and non-histone proteins. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide plays a critical role in the regulation of gene expression by removing the repressive histone mark H3K4me2/1, which is associated with transcriptional activation. FMA-VP binds to the active site of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide and forms a covalent adduct with the flavin cofactor, thereby inhibiting its activity and preventing the demethylation of lysine residues.
Biochemical and Physiological Effects
FMA-VP has been shown to induce cell death in various cancer cell lines by inhibiting N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide activity and inducing apoptosis. It has also been shown to protect neurons from oxidative stress and neurotoxic insults by upregulating the expression of genes involved in antioxidant defense and synaptic function. In addition, FMA-VP has been shown to reduce inflammation and improve organ function in various models of inflammation by inhibiting the expression of pro-inflammatory genes and cytokines.
实验室实验的优点和局限性
FMA-VP has several advantages for lab experiments, including its high potency and selectivity for N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, FMA-VP also has some limitations, including its low solubility in aqueous solutions, its high reactivity with thiol-containing molecules, and its potential toxicity at high doses.
未来方向
There are several future directions for the development and application of FMA-VP. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy and safety of FMA-VP in clinical trials for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Moreover, future studies could explore the potential of FMA-VP as a tool compound for the study of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide function and epigenetic regulation of gene expression. Finally, future directions could focus on the development of novel N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide inhibitors based on the structure of FMA-VP with improved pharmacological properties and therapeutic potential.
合成方法
FMA-VP was first synthesized by a team of chemists led by Professor Andrew Phillips at the University of Colorado Boulder. The synthesis method involves the reaction of furan-2-ylmethanol with 1-(bromomethyl)-2-(methylamino)propane-1,3-diol in the presence of triethylamine to produce the intermediate compound. This intermediate is then reacted with 2-aminopropanoic acid in the presence of diisopropylethylamine to yield FMA-VP. The overall synthesis yield is around 15%, and the purity of the compound is greater than 95%.
科学研究应用
FMA-VP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide is known to play a critical role in the development and progression of cancer by regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. FMA-VP has been shown to inhibit N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide activity and induce cancer cell death in various preclinical models, including acute myeloid leukemia, neuroblastoma, and breast cancer.
In addition to cancer, FMA-VP has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide is involved in the regulation of genes that are important for neuronal survival and function, and its dysregulation has been implicated in the pathogenesis of these neurodegenerative disorders. FMA-VP has been shown to protect neurons from oxidative stress and neurotoxic insults and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Moreover, FMA-VP has been investigated for its anti-inflammatory effects in various models of inflammation, including sepsis, acute lung injury, and rheumatoid arthritis. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide is involved in the regulation of inflammatory gene expression, and its inhibition by FMA-VP has been shown to reduce inflammation and improve organ function in these models.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(8-15)14(3)10(2)12(16)13-7-11-5-4-6-17-11/h4-6,9-10,15H,7-8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBSFODPSQWQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C(C)C(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)
![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)

![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)
![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)